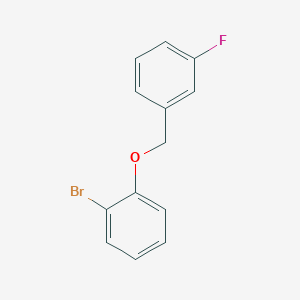
2-Bromophenyl-(3-fluorobenzyl)ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromophenyl-(3-fluorobenzyl)ether is a useful research compound. Its molecular formula is C13H10BrFO and its molecular weight is 281.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromophenyl-(3-fluorobenzyl)ether is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a bromophenyl moiety attached to a 3-fluorobenzyl ether group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with notable inhibition zones observed in standard agar diffusion assays. For instance, the compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focused on its effects on MCF-7 breast cancer cells revealed that it induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to standard chemotherapeutic agents . The mechanism appears to involve tubulin destabilization, similar to known microtubule inhibitors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Protein Interactions : It likely interacts with proteins that play critical roles in cell division and apoptosis, leading to altered cellular behavior.
- Microtubule Dynamics : Preliminary findings suggest that it may interfere with microtubule polymerization, affecting mitotic processes in cancer cells .
Case Studies
- Antimicrobial Efficacy : A comprehensive study involving various strains of bacteria highlighted the compound's broad-spectrum antimicrobial activity. Testing against clinical isolates showed promising results, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In a controlled study on MCF-7 cells, treatments with varying concentrations of this compound demonstrated significant cytotoxicity. Flow cytometry analyses confirmed that treated cells exhibited increased apoptosis markers and cell cycle arrest at the G2/M phase .
Comparative Analysis
| Compound | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 32 | 25 | Enzyme inhibition, microtubule destabilization |
| Standard Antibiotic (e.g., Penicillin) | Varies | N/A | Cell wall synthesis inhibition |
| Chemotherapeutic Agent (e.g., Paclitaxel) | N/A | 15 | Microtubule stabilization |
特性
IUPAC Name |
1-bromo-2-[(3-fluorophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFXPEWBWJSDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














